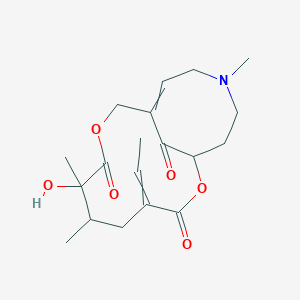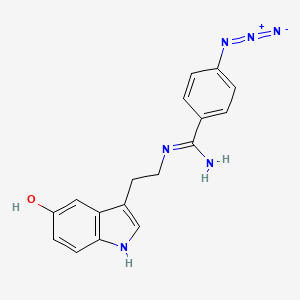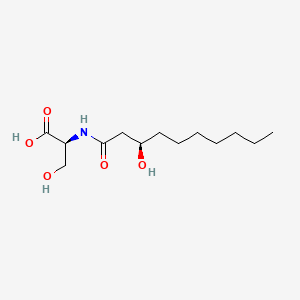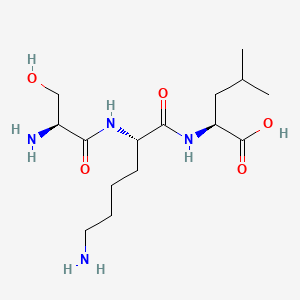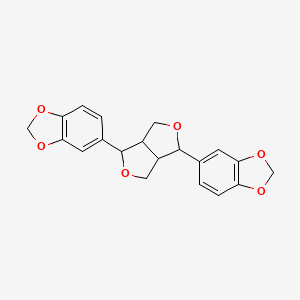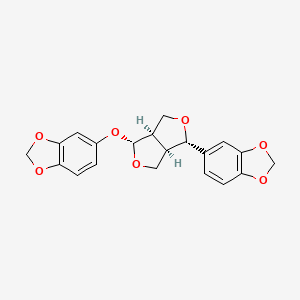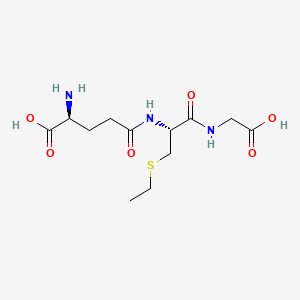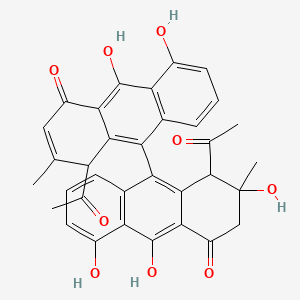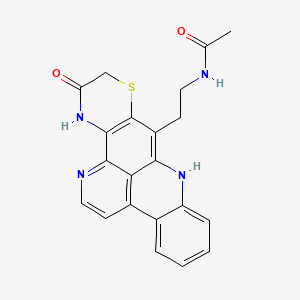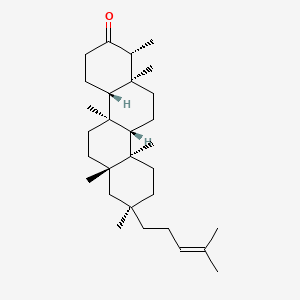
(S)-Snap 5114
Overview
Description
Mechanism of Action
Target of Action
(S)-Snap 5114 is a selective inhibitor of GABA transport . Its primary targets are the GABA transporters hGAT-3 and rGAT-2 . These transporters play a crucial role in the regulation of GABAergic neurotransmission, which is involved in various physiological processes, including mood regulation, pain perception, and seizure activity.
Mode of Action
This compound interacts with its targets, the GABA transporters hGAT-3 and rGAT-2, by binding to them and inhibiting their function . This inhibition prevents the reuptake of GABA, a neurotransmitter, from the synaptic cleft into the presynaptic neuron. As a result, the concentration of GABA in the synaptic cleft increases, enhancing GABAergic neurotransmission .
Result of Action
The primary result of this compound’s action is the enhancement of GABAergic neurotransmission . This can lead to various molecular and cellular effects, depending on the specific neural circuits involved. For example, it could potentially lead to a reduction in neuronal excitability, which could have therapeutic implications for conditions such as epilepsy or neuropathic pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SNAP-5114 involves the reaction of tris(4-methoxyphenyl)methanol with ethyl 3-piperidinecarboxylate under specific conditions. The reaction typically requires a base such as sodium hydride and a solvent like tetrahydrofuran. The product is then purified using chromatographic techniques to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for SNAP-5114 are not widely documented, the synthesis generally follows the laboratory-scale procedures with potential scaling adjustments. The key steps involve the preparation of intermediates and their subsequent coupling under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
SNAP-5114 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under appropriate conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of SNAP-5114, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Scientific Research Applications
SNAP-5114 has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Nipecotic Acid Derivatives: These compounds also inhibit GABA transporters but may have different selectivity profiles and potencies.
Tiagabine: Another GABA reuptake inhibitor with a different chemical structure and selectivity for GAT-1.
Uniqueness
SNAP-5114 is unique due to its high selectivity for GAT-3 and GAT-2 transporters, making it a valuable tool for studying these specific transporters’ roles in the central nervous system. Its ability to increase thalamic GABA levels and exhibit anticonvulsant properties further distinguishes it from other GABA reuptake inhibitors .
Properties
IUPAC Name |
(3S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO6/c1-34-26-12-6-23(7-13-26)30(24-8-14-27(35-2)15-9-24,25-10-16-28(36-3)17-11-25)37-20-19-31-18-4-5-22(21-31)29(32)33/h6-17,22H,4-5,18-21H2,1-3H3,(H,32,33)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLDUZLDZBVOAS-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCCC(C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCC[C@@H](C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440224 | |
| Record name | SNAP-5114 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157604-55-2 | |
| Record name | SNAP-5114 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-SNAP-5114 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: (S)-SNAP-5114 stands out due to its preferential binding to the GAT3 subtype. While it demonstrates inhibitory action on other GAT subtypes like GAT2, its potency is significantly higher for GAT3. [] This selectivity makes it a valuable tool for investigating the specific roles of GAT3 in GABAergic neurotransmission. [, , ]
ANone: (S)-SNAP-5114 binds to GATs, particularly GAT3, and impedes their ability to remove GABA from the synaptic cleft. [] This inhibition leads to an increased concentration of GABA in the extracellular space. [] In the nucleus tractus solitarii (nTS), this blockade of GAT3 by (S)-SNAP-5114 resulted in hyperpolarization of nTS neurons and decreased the frequency of spontaneous inhibitory postsynaptic currents. [] This suggests that GAT3 plays a critical role in regulating GABAergic tone, influencing neuronal activity and, consequently, physiological functions like cardiorespiratory control. []
ANone: Despite its usefulness, (S)-SNAP-5114 has limitations. One major concern is its stability. The compound is known to be chemically labile, which can complicate its use and storage. [] Furthermore, while it displays selectivity for GAT3, it's not absolute. This lack of complete selectivity means researchers need to consider the potential off-target effects on other GAT subtypes when interpreting experimental results. []
ANone: Future research could focus on developing more stable analogs of (S)-SNAP-5114 with enhanced selectivity for GAT3. Identifying the precise binding site of (S)-SNAP-5114 on GAT3 through computational modeling could significantly aid in the rational design of next-generation inhibitors with improved pharmacological properties. [] This deeper understanding of (S)-SNAP-5114's interactions with GAT3 could pave the way for developing novel therapeutics targeting GAT3-mediated physiological processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


